tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate is a useful research compound. Its molecular formula is C18H25BrN2O3 and its molecular weight is 397.313. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions
One notable application involves the use of tert-Butyl hypoiodite (t-BuOI) as a powerful reagent for the cyclization of N-alkenylamides, including alkenylbenzamide derivatives, leading to the formation of various N-heterocycles. This process is highlighted by its mild conditions and complete stereoselectivity, yielding saturated N-heterocycles with good to excellent yields (Minakata et al., 2006).
Organogelation and Sensory Materials
The tert-Butyl moiety has been found critical in the formation of organogels, with research demonstrating that benzothizole-modified carbazole derivatives containing tert-Butyl groups can form gels under specific conditions. These materials are capable of emitting strong blue light and can be used as fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in chemosensory applications (Sun et al., 2015).
Stereoselective Synthesis
Research has also demonstrated the compound's utility in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. A noteworthy step in this synthesis is an iodolactamization yielding highly functionalized intermediates, underscoring its importance in the creation of complex molecular architectures (Campbell et al., 2009).
Synthesis of Stereoisomers
An efficient stereoselective route has been developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's versatility in accessing varied stereochemical configurations. This route highlights the control of stereochemistry crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).
Material Science Applications
In material science, the introduction of tert-butyl side groups in the synthesis of polyimides has led to polymers with low dielectric constants, high glass transition temperatures, and excellent organosolubility. These properties are beneficial for various applications, including electronics and aerospace industries (Chern & Tsai, 2008).
Properties
IUPAC Name |
tert-butyl N-[4-[(4-bromobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEOAWXTACJOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126050 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286272-80-7 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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